molecular formula C10H11NO3 B017590 4-Acetamido-2-methylbenzoic acid CAS No. 103204-69-9

4-Acetamido-2-methylbenzoic acid

Cat. No.: B017590
CAS No.: 103204-69-9
M. Wt: 193.2 g/mol
InChI Key: AQPDTYYKDYMCTH-UHFFFAOYSA-N
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Description

4-Acetamido-2-methylbenzoic acid, also known as 4-AMB, is an organic compound commonly used in scientific research. 4-AMB is a white crystalline solid with a molecular weight of 175.17 g/mol. It is a derivative of benzoic acid and is used as a starting material for the synthesis of various compounds. It has been used in the synthesis of drugs, agrochemicals, and other compounds. 4-AMB is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Scientific Research Applications

  • Antidiabetic Applications : Derivatives of acetamidobenzoic acid, such as compound 4f, have shown potential as a new class of antidiabetic drugs. They demonstrate good inhibitory activity and in vivo antihyperglycemic efficacy in diabetic rats (Rakse, Karthikeyan, Narayana Moorthy, & Agrawal, 2020).

  • Anticoccidial Activity : Compounds like 4-amino-2-ethoxybenzoic acid and its ester and N-acyl derivatives exhibit potent anticoccidial activity, making them significant in the development of antiparasitic drugs (Rogers, Clark, Becker, Pessolano, Leanza, McManus, Andriuli, & Cuckler, 1964).

  • Chemical Synthesis : Deuteration of 4-methylbenzoic acid using a homogeneous potassium tetrachloroplatinate catalyst at 130°C produces a methyl group, ortho and meta aromatic ring hydrogens with quasiunimolecular H/D rate constants, indicating its use in chemical synthesis processes (Kańska & Kański, 1992).

  • Metabolism Studies : Acetamidothiazoles, including derivatives of 4-acetamido-2-methylbenzoic acid, are mainly metabolized into acetylthiohydantoic acids in rats, with minor metabolites arising from oxidation of methyl or phenyl substituents (Chatfield & Hunter, 1973).

  • Solubility Research : The solubility of 4-methylbenzoic acid in various compounds at temperatures between 288 K and 370 K has been studied extensively, providing insights into its physical properties and applications in material science (Li, Liu, & Wang, 2001).

  • Anti-inflammatory Activity : 5-substituted benzo[b]thiophene derivatives, structurally related to this compound, show potent anti-inflammatory activity, suggesting applications in developing anti-inflammatory drugs (Radwan, Shehab, & El-Shenawy, 2009).

Safety and Hazards

4-Acetamido-2-methylbenzoic acid can cause skin irritation and serious eye irritation . If inhaled, it may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Properties

IUPAC Name

4-acetamido-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-5-8(11-7(2)12)3-4-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPDTYYKDYMCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370624
Record name 4-Acetamido-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-69-9
Record name 4-(Acetylamino)-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103204-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetamido-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Acetamido-2-methylbenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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